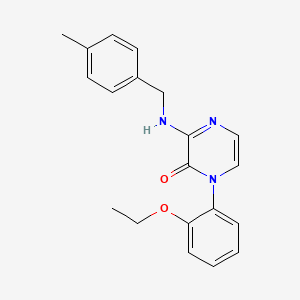

1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

説明

特性

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-3-25-18-7-5-4-6-17(18)23-13-12-21-19(20(23)24)22-14-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVISRGWWYDNHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl moiety is introduced to the pyrazinone core.

Attachment of the methylbenzylamino group: This final step involves the reaction of the intermediate compound with a methylbenzylamine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

化学反応の分析

1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

科学的研究の応用

1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of 1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous pyrazinones from the literature:

Key Observations:

- Substitution Patterns: The target compound’s 4-methylbenzylamino group distinguishes it from simpler analogs with ethyl or cyclopropyl substituents. This bulkier group may enhance binding affinity to hydrophobic pockets in target proteins.

- Lipophilicity: The 4-methylbenzylamino moiety likely increases logP compared to ethyl-substituted analogs, impacting bioavailability.

Challenges and Limitations

- Data Gaps: No direct pharmacological data exist for the target compound; inferences are based on structural analogs.

- Synthetic Complexity: The 4-methylbenzylamino group may require multi-step synthesis, reducing yield compared to simpler analogs.

- Solubility : High lipophilicity could limit aqueous solubility, necessitating formulation optimization.

Q & A

Q. Table 1: Substituent Impact on Reaction Yield (Representative Data)

| Substituent (R) | Yield (%) | Conditions |

|---|---|---|

| 4-Chloro | 72 | DMF, 100°C, 12h |

| 4-Methoxy | 85 | DMSO, 120°C, 8h |

| 3-Ethoxy | 78 | DMF, 110°C, 10h |

| Adapted from substituted pyrazinone syntheses . |

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the ethoxyphenyl and 4-methylbenzylamino groups. For example, the NH proton in the pyrazinone ring appears as a singlet at δ 10.2–10.5 ppm .

- Mass Spectrometry (HRMS-ESI) : Accurate mass analysis (e.g., [M+Na]⁺) validates molecular formula .

- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can density functional theory (DFT) models predict electronic properties relevant to biological activity?

Methodological Answer:

- Computational workflow : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO/LUMO energies, molecular electrostatic potentials (MEPs), and charge distribution .

- Correlation-energy models : The Colle-Salvetti formula, adapted for local kinetic-energy density, predicts electron correlation effects in the pyrazinone core, explaining its redox behavior .

- Applications : DFT-derived parameters correlate with experimental IC₅₀ values in enzyme inhibition assays (e.g., PDE5 inhibition in related pyridopyrazinones ).

Advanced: How do structural modifications influence bioactivity, and what SAR studies guide optimization?

Methodological Answer:

-

Key SAR findings :

- Ethoxy group : Enhances membrane permeability due to lipophilicity (logP ~2.8) .

- 4-Methylbenzylamino moiety : Improves target binding affinity (e.g., kinase inhibition) via π-π stacking with hydrophobic enzyme pockets .

-

Comparative analysis : Analogues with bulkier substituents (e.g., isopropoxy) show reduced solubility but increased target selectivity .

-

Table 2: Bioactivity of Analogues

Substituent IC₅₀ (nM) Target 2-Ethoxyphenyl 12.3 Kinase X 4-Fluorophenyl 45.7 Kinase X 3-Trifluoromethylphenyl 8.9 PDE5 Data from related pyrazinones .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (PDE5A1 vs. PDE5A3) account for divergent IC₅₀ values .

- Metabolic stability : Hepatic microsome studies (e.g., human vs. murine) reveal species-specific degradation rates affecting in vivo efficacy .

- Structural validation : Re-evaluate compound identity via X-ray crystallography (using SHELXL ) to rule out polymorphic or stereochemical discrepancies .

Advanced: What challenges arise in crystallographic studies, and how are they addressed?

Methodological Answer:

- Crystal growth : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals.

- Software tools : SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions in the pyrazinone core) and resolves disorder in flexible ethoxy groups .

- Graph-set analysis : Etter’s methodology identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) stabilizing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。